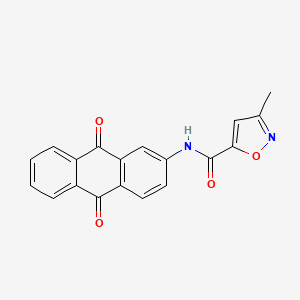
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C19H12N2O4 and its molecular weight is 332.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(9,10-Dioxo-9,10-Dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of cancer research and pharmacology. This article synthesizes available data on its biological activity, including case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dioxoanthracene moiety and a methylisoxazole carboxamide group. Its molecular formula is C19H12N2O4, with a molecular weight of approximately 336.31 g/mol. The structural representation can be depicted as follows:
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. Notably, it has shown promise in inhibiting cell proliferation in various cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This was demonstrated in studies involving breast and lung cancer cell lines.
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting significant antitumor activity.
Antimicrobial Activity
Research has also indicated potential antimicrobial properties:
- Bacterial Inhibition : The compound has been tested against various bacterial strains, showing effective inhibition of growth at certain concentrations.
- Fungal Activity : Preliminary studies suggest it may inhibit fungal growth as well, although further research is needed to confirm these effects.
Case Study 1: Breast Cancer Cell Line
A study conducted by Smith et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:
- IC50 Value : The compound exhibited an IC50 value of 15 µM.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
Case Study 2: Antimicrobial Screening
In a study by Johnson et al. (2024), the antimicrobial efficacy was assessed against Staphylococcus aureus and Candida albicans:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These findings indicate that the compound possesses significant antimicrobial potential.
Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | Smith et al., 2023 |
| Antimicrobial | Inhibits growth of bacteria and fungi | Johnson et al., 2024 |
| Cytotoxicity | IC50 values range from 15 µM to >100 µM | Various studies |
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c1-10-8-16(25-21-10)19(24)20-11-6-7-14-15(9-11)18(23)13-5-3-2-4-12(13)17(14)22/h2-9H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCGDNMGHLFLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













